(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring.
Introduction of the hydroxymethyl group: This step involves the hydroxylation of the cyclopentane ring, which can be done using reagents like osmium tetroxide (OsO4) followed by reduction.
Formation of the pyran ring: This can be achieved through an intramolecular cyclization reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the use of more efficient catalysts for the hydroxylation and esterification steps.
Chemical Reactions Analysis
Types of Reactions
(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various alkoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving hydroxymethyl and ester groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-ethoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate: Lacks the hydroxymethyl group.
Ethyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness
The presence of both the hydroxymethyl and ester groups in (1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate makes it unique compared to similar compounds
Properties
Molecular Formula |
C13H18O5 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C13H18O5/c1-3-17-13-11-8(6-14)4-5-9(11)10(7-18-13)12(15)16-2/h4,7,9,11,13-14H,3,5-6H2,1-2H3 |
InChI Key |
NSVBWELJSPKIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2C(CC=C2CO)C(=CO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.